molecular formula C10H11NO4 B11955588 Ethyl 4-hydroxyoxanilate CAS No. 40821-49-6

Ethyl 4-hydroxyoxanilate

Cat. No.: B11955588
CAS No.: 40821-49-6
M. Wt: 209.20 g/mol
InChI Key: QCPBOVKHIFMZPM-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyoxanilate is a chemical compound with the molecular formula C10H11NO4 It is known for its unique structure, which includes an ethyl ester group and a hydroxy group attached to an oxanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxyoxanilate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 4-hydroxybenzoyl chloride with ethanol in the presence of a base such as pyridine. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyoxanilate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxoxanilate.

    Reduction: The carbonyl group in ethyl 4-oxoxanilate can be reduced back to the hydroxy group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Ethyl 4-oxoxanilate

    Reduction: this compound (from ethyl 4-oxoxanilate)

    Substitution: Various substituted oxanilates depending on the nucleophile used

Scientific Research Applications

Ethyl 4-hydroxyoxanilate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyoxanilate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis, releasing the active oxanilate moiety, which can interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 4-hydroxyoxanilate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-methoxyoxanilate: Similar structure but with a methoxy group instead of a hydroxy group.

    Ethyl 4-aminoxanilate: Similar structure but with an amino group instead of a hydroxy group.

These compounds share similar reactivity but differ in their specific chemical properties and potential applications

Properties

CAS No.

40821-49-6

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(4-hydroxyanilino)-2-oxoacetate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H,11,13)

InChI Key

QCPBOVKHIFMZPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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